molecular formula C6H16Cl2N2 B8176071 (S)-3-Piperidinemethanamine 2HCl

(S)-3-Piperidinemethanamine 2HCl

Cat. No.: B8176071
M. Wt: 187.11 g/mol
InChI Key: CRCRWYVOCMRVKG-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Piperidinemethanamine 2HCl is a chiral amine compound that is commonly used in various chemical and pharmaceutical applications. It is known for its role as an intermediate in the synthesis of various biologically active molecules. The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Piperidinemethanamine 2HCl typically involves the reduction of a corresponding nitrile or amide precursor. One common method is the catalytic hydrogenation of (S)-3-piperidinemethanamine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Piperidinemethanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products: The major products formed from these reactions include various substituted piperidines, imines, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Piperidinemethanamine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It is involved in the development of drugs for treating neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Piperidinemethanamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

    ®-3-Piperidinemethanamine 2HCl: The enantiomer of (S)-3-Piperidinemethanamine 2HCl, with similar chemical properties but different biological activities.

    N-Methyl-3-piperidinemethanamine: A methylated derivative with distinct reactivity and applications.

    3-Piperidinemethanol: An alcohol derivative with different chemical and biological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications. Its ability to participate in a wide range of chemical reactions and its role as an intermediate in the synthesis of complex molecules further highlight its importance.

Biological Activity

(S)-3-Piperidinemethanamine 2HCl, also known as (S)-3-piperidinemethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a primary amine group. Its structural formula can be represented as follows:

C6H15ClN\text{C}_6\text{H}_{15}\text{ClN}

This compound exhibits a zwitterionic nature, which is crucial for its solubility and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

  • Monoamine Oxidase Inhibition : It has been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant effects .
  • Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, possibly through the modulation of neuroinflammatory pathways and oxidative stress responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL .

Compound MIC (µg/mL) Activity Against
This compound2-4M. tuberculosis
Compound 90.5Resistant M. tuberculosis strain

Cytotoxicity Studies

Cytotoxicity assays conducted on human keratinocyte cell lines (HaCaT) revealed that this compound exhibits low toxicity, with IC50 values indicating a high selectivity index (SI) for non-cancerous cells. For example, compound 9 demonstrated an SI greater than 12.5, suggesting that it is less toxic to healthy cells compared to its antimicrobial efficacy .

Case Studies

  • Study on Neuroprotective Effects : A study published in Clinical Cancer Research highlighted the neuroprotective role of piperidine derivatives, including this compound, against neurodegenerative diseases by inhibiting lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurological disorders .
  • Antituberculosis Research : Another significant study focused on the antitubercular activity of piperidine derivatives. The research indicated that modifications in the piperidine structure could enhance activity against drug-resistant strains of M. tuberculosis, making it a candidate for further drug development .

Properties

IUPAC Name

[(3S)-piperidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCRWYVOCMRVKG-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.